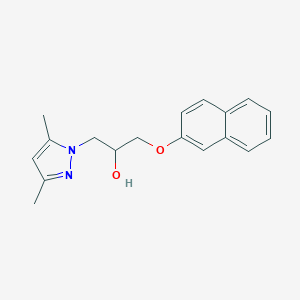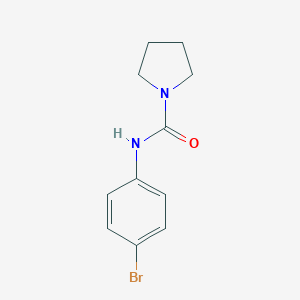
N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide, also known as MNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the modulation of certain receptors in the brain. Specifically, this compound has been shown to interact with the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of certain receptors in the brain. These effects could potentially lead to the development of new treatments for various diseases and disorders, such as Alzheimer's disease, depression, and anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide for lab experiments is its potency and specificity. This compound has been shown to have potent inhibitory effects on certain enzymes and to modulate the activity of certain receptors in the brain, making it a valuable tool for studying these processes. However, one limitation of this compound is its potential toxicity, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide, including the development of new drugs based on its structure, the study of its effects on other receptors and enzymes, and the investigation of its potential therapeutic effects in various diseases and disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Overall, this compound has the potential to be a valuable tool for scientific research and drug discovery, and further investigation is warranted.
Synthesis Methods
N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide can be synthesized through a series of chemical reactions, starting with the reaction between 2-naphthalenesulfonyl chloride and N-methylpiperazine. The resulting compound is then reacted with 4-methylbenzoyl chloride to form this compound. This synthesis method has been described in detail in various scientific publications.
Scientific Research Applications
N-methyl-N-(4-methylphenyl)-4-(2-naphthylsulfonyl)-1-piperazinecarboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, this compound has been found to have potent inhibitory effects on certain enzymes, making it a promising candidate for the development of new drugs. In neuroscience, this compound has been shown to modulate the activity of certain receptors in the brain, which could lead to the development of new treatments for neurological disorders. In drug discovery, this compound has been used as a starting point for the synthesis of new compounds with potential therapeutic effects.
properties
IUPAC Name |
N-methyl-N-(4-methylphenyl)-4-naphthalen-2-ylsulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-18-7-10-21(11-8-18)24(2)23(27)25-13-15-26(16-14-25)30(28,29)22-12-9-19-5-3-4-6-20(19)17-22/h3-12,17H,13-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTAFHFBYRSNOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B496980.png)


![5-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B496992.png)



